molecular formula C4H10O2 B106764 1,4-Butanediol-2,2,3,3-d4 CAS No. 38274-25-8

1,4-Butanediol-2,2,3,3-d4

Cat. No. B106764
CAS RN: 38274-25-8
M. Wt: 94.15 g/mol
InChI Key: WERYXYBDKMZEQL-LNLMKGTHSA-N
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Description

1,4-Butanediol-2,2,3,3-d4 is a deuterium-labeled organic compound that is one of four stable isomers of butanediol . It is a primary alcohol often used in synthesis or as an industrial solvent . It can also be used as a standard for analysis .


Molecular Structure Analysis

The molecular formula of 1,4-Butanediol-2,2,3,3-d4 is HOCH2(CD2)2CH2OH . Its molecular weight is 94.15 . The structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

Its refractive index n20/D is 1.4452 (lit.) . It has a boiling point of 230°C (lit.) and a melting point of 16°C (lit.) . Its density is 1.062 g/mL at 25°C .

Scientific Research Applications

Synthetic Intermediates

1,4-Butanediol-2,2,3,3-d4 is a deuterium-labeled compound that serves as a crucial synthetic intermediate in organic chemistry . Its incorporation into other molecules allows for the study of reaction mechanisms and the synthesis of more complex molecules. This is particularly useful in pharmaceutical research where isotopic labeling is used to track the fate of drugs within biological systems.

Industrial Solvent

Due to its primary alcohol structure, this compound is often used as an industrial solvent . It can dissolve a variety of substances, making it valuable for processes that require a stable, non-reactive medium, such as in the purification of pharmaceuticals or in the preparation of specialty coatings.

Standard for Analysis

In analytical chemistry, 1,4-Butanediol-2,2,3,3-d4 can be used as a standard for calibrating instruments and validating methods . Its stable isotopic composition ensures accuracy and precision in quantitative analysis, which is essential for research that demands high levels of reproducibility.

Microbial Metabolism Research

Research has shown that certain strains of Pseudomonas putida can metabolize 1,4-Butanediol as a carbon source . Studying the metabolic pathways involved can provide insights into microbial ecology and the potential for biotechnological applications, such as bio-upcycling of plastic monomers.

Deuterated Pharmaceuticals

The deuterium labeling of 1,4-Butanediol-2,2,3,3-d4 makes it a valuable reagent in the development of deuterated pharmaceuticals . These modified drugs can have altered metabolic profiles, potentially leading to improved efficacy or reduced toxicity.

Safety and Hazards

1,4-Butanediol-2,2,3,3-d4 is harmful if swallowed and may cause drowsiness or dizziness . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

Mechanism of Action

Target of Action

1,4-Butanediol-2,2,3,3-d4 primarily targets several enzymes in the human body. These include Endoplasmic reticulum mannosyl-oligosaccharide 1,2-alpha-mannosidase , Phospholipase A2, membrane associated , and Group IIE secretory phospholipase A2 . These enzymes play crucial roles in various biochemical processes, including protein glycosylation, lipid metabolism, and inflammation response.

Mode of Action

It is believed to interact with its target enzymes, potentially altering their activity and thus influencing the biochemical processes they are involved in .

Biochemical Pathways

1,4-Butanediol-2,2,3,3-d4 is involved in several biochemical pathways. It is initially oxidized to 4-hydroxybutyrate , a process in which dehydrogenase enzymes play an essential role . The resulting 4-hydroxybutyrate can be metabolized through three possible pathways:

Pharmacokinetics

It is known that the compound is a small molecule, which suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 1,4-Butanediol-2,2,3,3-d4’s action are largely dependent on the specific biochemical pathways it influences. For instance, its involvement in lipid metabolism could potentially influence cell membrane composition and function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,4-Butanediol-2,2,3,3-d4. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with target enzymes .

properties

IUPAC Name

2,2,3,3-tetradeuteriobutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O2/c5-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERYXYBDKMZEQL-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70481004
Record name 1,4-Butanediol-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38274-25-8
Record name 1,4-Butanediol-2,2,3,3-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70481004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38274-25-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 1,4-Butanediol-2,2,3,3-d4 useful in mass spectrometry analysis?

A1: 1,4-Butanediol-2,2,3,3-d4 is a deuterated form of 1,4-butanediol, meaning it has deuterium atoms (D) replacing some of the hydrogen atoms (H). This is useful in mass spectrometry because deuterium is heavier than hydrogen, leading to a different mass-to-charge ratio (m/z) for fragment ions. By analyzing the m/z peaks in the mass spectrum, researchers can gain insights into the structure and fragmentation patterns of the original molecule.

Q2: What challenge does the research paper address regarding the use of 1,4-Butanediol-2,2,3,3-d4 in mass spectrometry?

A2: The paper highlights that traditional mass spectrometry methods, relying on "thermal ions," often lead to rearrangement reactions like H/D scrambling in molecules like 1,4-Butanediol-2,2,3,3-d4. [] This scrambling makes it difficult to determine the original positions of deuterium atoms, hindering accurate structural analysis.

Q3: How does the research paper propose to overcome the challenge of H/D scrambling in 1,4-Butanediol-2,2,3,3-d4 analysis?

A3: The paper proposes using mass spectrometry of ions with excess kinetic energy (KE ions). [] KE ions have higher internal energy than thermal ions, making them less prone to rearrangement reactions like H/D scrambling. This allows for more accurate determination of the original deuterium positions in 1,4-Butanediol-2,2,3,3-d4, ultimately leading to more reliable structural information about the molecule.

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